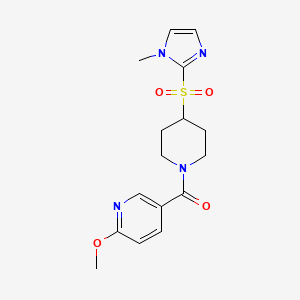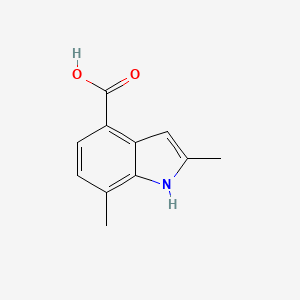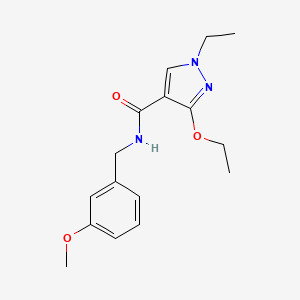
1-(3-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a dihydropyridine derivative with a carboxamide group. Dihydropyridines are often used in medicinal chemistry due to their wide range of biological activities. The presence of chlorobenzyl and fluorophenyl groups might contribute to its lipophilicity and potential biological activity .
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugation in the dihydropyridine ring. The electron-withdrawing carboxamide group might contribute to the stability of the compound .Chemical Reactions Analysis
Dihydropyridines are known to undergo a variety of reactions, including oxidation to yield pyridines, reduction to yield piperidines, and various substitutions at the 3 and 4 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its purity, crystal structure, and the presence of any solvents or impurities .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound of interest could potentially be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.
Anticholinesterase Activity
Indole derivatives can act as inhibitors of cholinesterase, an enzyme involved in breaking down neurotransmitters. This activity is relevant in treating neurodegenerative diseases like Alzheimer’s. The compound could be assessed for its potential as a neuroprotective agent.
Each of these applications presents a unique opportunity to explore the therapeutic potential of 1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Further research and clinical trials would be necessary to confirm its efficacy and safety in these various fields.
A brief review of the biological potential of indole derivatives
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-14-4-1-3-13(11-14)12-23-10-2-5-17(19(23)25)18(24)22-16-8-6-15(21)7-9-16/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUDZLGCGNWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2920387.png)
![[1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2920388.png)
![2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920389.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2920390.png)


![7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2920394.png)



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2920402.png)
![2-[2-(Difluoromethoxy)phenyl]acetaldehyde](/img/structure/B2920404.png)
